4-[3-(2,3-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,2,3-THIADIAZOLE
Description
4-[3-(2,3-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,2,3-THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2N6S2/c12-6-3-1-2-5(8(6)13)9-15-16-11-19(9)17-10(21-11)7-4-20-18-14-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFFUZBHRQHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C3N2N=C(S3)C4=CSN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,2,3-THIADIAZOLE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process leads to the formation of the triazole ring on the thiadiazole scaffold . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,3-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,2,3-THIADIAZOLE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[3-(2,3-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,2,3-THIADIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,2,3-THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . Additionally, it can bind to DNA and interfere with its replication, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: Similar structure but different pharmacological properties.
1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINE: Another isomer with distinct biological activities.
1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINE: Different fusion pattern leading to unique properties.
Uniqueness
4-[3-(2,3-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,2,3-THIADIAZOLE is unique due to its specific substitution pattern and the presence of both triazole and thiadiazole rings, which contribute to its diverse pharmacological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
